molecular formula C19H18N4O3 B7020387 N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide

N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide

Cat. No.: B7020387
M. Wt: 350.4 g/mol
InChI Key: GBAFWJBOCGFYDR-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-16(24)11-26-18(17(23)12-5-3-2-4-6-12)19(25)21-14-7-8-15-13(9-14)10-20-22-15/h2-10,17-18H,11H2,1H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAFWJBOCGFYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(OCC1=O)C(=O)NC2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the indazole core through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . The morpholine ring can be introduced through cyclization reactions involving appropriate amine and carbonyl precursors .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, solvent-free and catalyst-free conditions may be explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The indazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation and inflammation . The compound’s effects are mediated through its binding affinity and the subsequent conformational changes in the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

  • 1H-indazole-3-carboxamide
  • 2H-indazole-4-carboxamide
  • 3-phenyl-1H-indazole

Uniqueness

N-(1H-indazol-5-yl)-4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide is unique due to its specific combination of the indazole core with the morpholine ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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